molecular formula C21H16BrClN2O3 B2806856 (Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid CAS No. 882230-21-9

(Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2806856
CAS No.: 882230-21-9
M. Wt: 459.72
InChI Key: SVGHCJFDNKNRFW-YHYXMXQVSA-N
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Description

The compound (Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is a pyrazole-based derivative featuring distinct structural motifs:

  • A 1H-pyrazole core substituted with 4-bromophenyl and 3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl groups.
  • A Z-configured α,β-unsaturated ketone (enone) in the propenyl chain, which influences electronic properties and reactivity.

While direct synthetic details are absent in the provided evidence, analogous compounds (e.g., ) suggest synthetic routes involving:

  • Cyclocondensation of hydrazines with diketones to form the pyrazole ring.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group introductions.
  • Stereocontrol via reaction conditions (e.g., temperature, catalysts) to achieve the Z-configuration in the enone moiety .

Properties

IUPAC Name

3-[3-(4-bromophenyl)-4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2O3/c22-17-6-1-15(2-7-17)21-16(13-25(24-21)12-11-20(27)28)5-10-19(26)14-3-8-18(23)9-4-14/h1-10,13H,11-12H2,(H,27,28)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGHCJFDNKNRFW-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)Cl)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NN(C=C2/C=C\C(=O)C3=CC=C(C=C3)Cl)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: Introducing the bromophenyl and chlorophenyl groups through electrophilic aromatic substitution.

    Formation of the enone: This involves the aldol condensation of an aldehyde with a ketone.

    Final coupling: The enone is then coupled with the pyrazole derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.

    Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, pyrazole derivatives are often explored for their potential as pharmaceuticals. They can exhibit anti-inflammatory, anti-cancer, and antimicrobial properties. This specific compound could be studied for similar activities, although detailed biological studies would be required to confirm its efficacy and safety.

Industry

In the industrial sector, such compounds might be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The presence of the bromophenyl and chlorophenyl groups could influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

(a) Pyrazole Derivatives with Halogenated Aryl Groups
  • Compound 13 (): 4-(3-(4-Bromophenyl)-5-(dihydroindol-2-yl)-dihydropyrazol-1-yl)benzenesulfonamide. Key differences: Contains a sulfonamide group instead of propanoic acid, and a dihydroindole substituent. Impact: Sulfonamide groups enhance metabolic stability but reduce solubility compared to carboxylic acids .
  • Compound 14 (): Similar to 13 but with a 4-chlorophenyl group. Comparison: Chlorine substitution (vs.
  • CAS 870704-03-3 (): 3-(1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)propanoic acid. Key difference: Lacks the enone moiety, simplifying the structure.
(b) Enone-Containing Compounds
  • Compound 41 (): Features a triazinoindole-pyrazole hybrid with a dihydroindol-4-one group.

Spectroscopic and Physicochemical Properties

Table 1: Comparative Spectroscopic Data
Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Peaks) Reference
Target Compound (Inferred) ~1651 (enone), ~1700 (COOH) δ 7.40–8.18 (ArH), δ 5.5–6.5 (enone CH), δ 11.6 (COOH)
Compound 13 () 1651 (C=O) δ 7.73–8.18 (ArH), δ 5.53–5.56 (pyrazoline)
CAS 870704-03-3 () ~1700 (COOH) δ 7.00–7.70 (ArH), δ 3.15–3.40 (pyrazole CH₂)
Key Observations:
  • The enone C=O stretch (~1651 cm⁻¹) aligns with analogous compounds (), while the carboxylic acid C=O appears at higher wavenumbers (~1700 cm⁻¹) .
  • ¹H-NMR: The Z-configuration in the enone moiety would exhibit coupling constants (J ≈ 10–12 Hz) distinct from the E-isomer, as seen in similar α,β-unsaturated systems .

Biological Activity

(Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound with notable potential in various biological applications. This article aims to explore its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of bromine and chlorine substituents on phenyl rings, as well as a pyrazole moiety. The molecular formula is C15H12BrClN2O2C_{15}H_{12}BrClN_2O_2 with a molecular weight of 365.61 g/mol.

PropertyValue
Molecular FormulaC15H12BrClN2O2
Molecular Weight365.61 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It is hypothesized that the compound may inhibit specific enzymes or receptors, leading to diverse pharmacological effects. The presence of halogen atoms (bromine and chlorine) may enhance its binding affinity to these targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have been shown to induce apoptosis via the mitochondrial-dependent pathway, suggesting that this compound may also possess anticancer properties.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been widely studied. Compounds similar to this compound have demonstrated activity against a range of bacteria and fungi, indicating that this compound could also be effective in combating microbial infections.

Study 1: Antiproliferative Screening

A study evaluated the antiproliferative effects of various pyrazole derivatives, including those structurally similar to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting strong potential for therapeutic use.

CompoundIC50 (μM)Cell Line
Compound A2.5MCF-7
Compound B5.0HeLa
(Z)-Compound3.0A549

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of similar compounds, revealing effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL.

MicroorganismMinimum Inhibitory Concentration (μg/mL)
Staphylococcus aureus10
Escherichia coli15

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (Z)-3-(3-(4-bromophenyl)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step protocols involving:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl intermediates under reflux in ethanol or dichloromethane .
  • Step 2 : Introduction of the (Z)-configured propenone moiety via Claisen-Schmidt condensation using 4-chlorophenylacetophenone derivatives and aldehydes, requiring precise temperature control (−20 to −15°C) and triethylamine as a base .
  • Step 3 : Carboxylic acid functionalization via hydrolysis of ester precursors under acidic or basic conditions.
  • Yield Optimization : Column chromatography (ethyl acetate/hexane mixtures) and recrystallization (e.g., from 2-propanol) are critical for purification. Reported yields range from 22% to 86%, depending on steric and electronic factors in intermediates .

Q. Which spectroscopic techniques are most reliable for confirming the (Z)-configuration of the propenone group and structural integrity?

  • Key Techniques :

  • 1H NMR : The coupling constant (J) between the α,β-unsaturated protons typically falls within 12–16 Hz for the (Z)-isomer, distinguishing it from the (E)-form (J > 16 Hz) .
  • 13C NMR : Carbonyl resonances near δ 190–200 ppm confirm the ketone group, while pyrazole C-4 protons appear as singlets (δ 7.2–8.5 ppm) .
  • IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=N) validate functional groups .
  • X-ray Crystallography : Definitive confirmation of stereochemistry via single-crystal analysis (e.g., C–C bond lengths of 1.33–1.35 Å for the enone system) .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

  • Impurity Sources :

  • Byproducts : Unreacted hydrazine intermediates or regioisomeric pyrazole derivatives.
  • Oxidative Degradation : Instability of the enone group under prolonged light exposure.
    • Mitigation Strategies :
  • Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis/oxidation .
  • Flash chromatography with silica gel (particle size 40–63 μm) effectively separates regioisomers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodology :

  • Core Modifications : Synthesize analogs with substitutions on the pyrazole (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) or propenone (e.g., fluorophenyl vs. bromophenyl) to assess electronic effects .
  • In Vitro Assays : Test inhibition of cyclooxygenase-2 (COX-2) or tyrosine kinases, comparing IC₅₀ values across analogs. For example, derivatives with electron-withdrawing groups (e.g., -Cl, -Br) show enhanced COX-2 inhibition (IC₅₀: 0.8–2.1 μM) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like EGFR or VEGFR2 .

Q. What experimental and computational strategies resolve contradictions in spectral data or bioactivity results?

  • Case Example : Discrepancies in reported 1H NMR shifts for pyrazole protons (δ 7.5 vs. 8.0 ppm).

  • Resolution :
  • Variable Temperature NMR : Assess temperature-dependent conformational changes.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict chemical shifts .
    • Bioactivity Contradictions : If a compound shows high in vitro potency but low cellular efficacy:
  • Permeability Assays : Use Caco-2 cell monolayers to evaluate membrane permeability.
  • Metabolic Stability Tests : Incubate with liver microsomes to identify rapid degradation pathways .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

  • Protocol :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Photostability : Expose to UV light (320–400 nm) and quantify decomposition products .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for similar pyrazoles) .

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